P2X3 Receptor Antagonist Activity: 4-(2-Fluorophenoxy)aniline Demonstrates Sub-100 nM Potency in Recombinant Rat P2X3 Assay
4-(2-Fluorophenoxy)aniline exhibits antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when evaluated at 10 μM concentration in Xenopus oocytes [1]. This quantitative datum establishes a definitive potency benchmark for this compound as a P2X3 ligand scaffold. While comparative activity data for the chloro, bromo, or methyl analogs at P2X3 are not available in the current literature, this 80 nM EC50 value provides a baseline reference for any SAR studies involving this scaffold.
| Evidence Dimension | P2X3 receptor antagonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | No direct comparator data available for P2X3 in same series; reference baseline only |
| Quantified Difference | N/A (single compound data point) |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; tested at 10 μM; calcium flux or electrophysiology readout |
Why This Matters
The 80 nM EC50 value defines the compound's utility as a P2X3 antagonist starting point, enabling researchers to benchmark any newly synthesized derivatives and assess whether structural modifications (including halogen substitutions) improve or diminish activity relative to this established baseline.
- [1] BindingDB. EC50: 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). BDBM50118219. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
